

The Diverse Biological Activities of 3-Aminoindole Compounds: A Technical Guide

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Compound of Interest

Compound Name: 3-aminoindole HCl

Cat. No.: B1313825

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The 3-aminoindole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological properties. These compounds have garnered significant attention from the scientific community, particularly in the fields of drug discovery and development. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory activities of 3-aminoindole derivatives, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Anticancer Activity

3-Aminoindole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell proliferation, microtubule dynamics, and signal transduction.

Quantitative Anticancer Data

The antiproliferative activity of various 3-aminoindole derivatives has been quantified using IC₅₀ values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of these values against different cancer cell lines is presented below.

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
3-Amino-1H-7-azaindole derivative (8v)	HeLa	3.7	[1]
HepG2	8.0	[1]	
MCF-7	19.9	[1]	
Indole-based TMP analogue (5m)	Various	0.11 - 1.4	[2]
Indole-based TMP analogue (10k)	Various	0.003 - 0.009	
Indole-based TMP analogue (9)	A549	2.4	
HepG2	3.8	[2]	
MCF-7	5.1	[2]	
Indole-based chalcone (33b)	A549	4.3	
2-Phenylindole derivative (33)	NCI/ADR-RES	-	[3]
2-Phenylindole derivative (44)	NCI/ADR-RES	-	
1,3,5-Trisubstituted indole amine (8c)	-	4.69	[4]
1,3,5-Trisubstituted indole amine (8f)	-	74.79	
1,3,5-Trisubstituted indole amine (8g)	-	75.06	
1,3,5-Trisubstituted indole amine (8h)	-	84.23	

Indole-aryl-amide (2)	MCF-7	0.81	[5]
PC3	2.13	[5]	
Indole-aryl-amide (3)	HeLa	5.64	[5]
Indole-aryl-amide (4)	HT29	0.96	[5]
HeLa	1.87	[5]	
MCF-7	0.84	[5]	
2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole (1c)	HepG2	0.9	[6]
MCF-7	0.55	[6]	
HeLa	0.50	[6]	
Indole-based chemical entity (4e)	MCF-7	0.57	[7]
HCT116	1.95	[7]	
A549	3.49	[7]	

Inhibition of Tubulin Polymerization

A key mechanism by which several 3-aminoindole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis. Arylthioindoles are a notable class of 3-aminoindole derivatives that have been shown to bind to the colchicine site on β -tubulin, thereby inhibiting microtubule assembly.[3]

Compound Class	Activity	IC50 (μM)	Reference
Indole-based TMP analogue (5m)	Tubulin Polymerization Inhibition	0.37	[2]
6- and 7-heterocyclyl-1H-indole (1k)	Tubulin Polymerization Inhibition	0.58	[2]
Indole-based TMP analogue (9)	Tubulin Polymerization Inhibition	1.5	[2]
Indole-based TMP analogue (10k)	Tubulin Polymerization Inhibition	2.68	[2]
Arylthioindole (ATI 3)	Tubulin Assembly Inhibition	3.3	[3]
Arylthioindole (ATI 4)	Tubulin Assembly Inhibition	2.0	[3]
Indole-based chalcone (33b)	Tubulin Polymerization Inhibition	17.8	[2]

Below is a diagram illustrating the experimental workflow for a tubulin polymerization assay.

Workflow for Tubulin Polymerization Assay

Modulation of Signaling Pathways

3-Aminoindole compounds have also been shown to interfere with key signaling pathways that are often dysregulated in cancer, such as the MAPK/NF-κB and Src kinase pathways.

MAPK/NF-κB Pathway: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial for regulating cell proliferation, survival, and inflammation. Some 3-aminoindole derivatives can suppress the activation of NF-κB by

inhibiting the I κ B kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein I κ B α . This keeps NF- κ B sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating pro-survival genes.

MAPK/NF- κ B Signaling Inhibition

Src Kinase Pathway: Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, growth, and motility. Overactivation of Src is implicated in cancer progression and metastasis. Certain 3-aminoindole derivatives have been identified as inhibitors of Src kinase activity.^[4]

Src Kinase Signaling Inhibition

Antimicrobial Activity

3-Aminoindole derivatives also exhibit significant activity against a range of microbial pathogens, including bacteria and fungi. Their ability to combat drug-resistant strains makes them particularly interesting for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of 3-aminoindole compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound Class	Microorganism	MIC (µg/mL)	Reference
Trisindoline derivative (3b, 3c, 3d, 3e, 3g, 3n, 3l, 3o)	MRSA	0.7 - 2.7	[8]
Trisindoline derivative	MDR S. aureus	0.6 - 51.7	[8]
3-Amino-5-(indol-3- yl)methylene-4-oxo-2- thioxothiazolidine (5d)	S. aureus	37.9 - 113.8 (µM)	[9]
MRSA	-	[9]	
P. aeruginosa	-	[9]	
E. coli	-	[9]	
α,ω-di(indole-3- carboxamido)polyami ne (13b)	S. aureus	2.2 (µM)	[10]
A. baumannii	≤ 0.28 (µM)	[10]	
C. neoformans	≤ 0.28 (µM)	[10]	
Indole-3-acetamido polyamine (19)	S. aureus	12.7 (µM)	[10]
P. aeruginosa	106 (µM)	[10]	

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 3-Aminoindole derivatives have demonstrated potent anti-inflammatory effects by modulating the production of inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.

Compound Class	Assay	IC50 (μM)	Reference
Ursolic acid-indole derivative (UA-1)	NO Inhibition (RAW 264.7)	2.2	[11]
3-Amino-alkylated indole (GLYC 4)	NO Production Inhibition	5.41	
3-Amino-alkylated indole (GLYC 5)	NO Production Inhibition	4.22	
3-Amino-alkylated indole (GLYC 9)	NO Production Inhibition	6.3	

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of 3-aminoindole compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 3-aminoindole compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the 3-aminoindole compounds and a vehicle control. Incubate for 48-72 hours.
- **MTT Addition:** Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of 3-aminoindole compounds against various microorganisms.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

- **Compound Dilution:** Prepare serial twofold dilutions of the 3-aminoindole compounds in a 96-well microtiter plate containing appropriate growth medium.
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., 5×10^5 CFU/mL).
- **Inoculation:** Add the microbial inoculum to each well of the microtiter plate.
- **Incubation:** Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of 3-aminoindole compounds on nitric oxide production in macrophages.

Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Procedure:

- **Cell Culture:** Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
- **Compound and LPS Treatment:** Pre-treat the cells with various concentrations of the 3-aminoindole compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
- **Supernatant Collection:** After 24 hours of incubation, collect the cell culture supernatants.
- **Griess Reaction:** Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
- **Absorbance Measurement:** Measure the absorbance at 540 nm. The amount of nitrite is proportional to the intensity of the color developed.
- **Data Analysis:** Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Conclusion

3-Aminoindole compounds represent a versatile and promising class of molecules with significant potential in the development of new therapeutic agents. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, are attributed to their ability to interact with and modulate multiple cellular targets and signaling pathways. The quantitative data and mechanistic insights presented in this guide underscore the importance of continued research into this fascinating family of compounds to unlock their full therapeutic potential. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the promising in vitro and in vivo findings into clinically effective drugs.

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